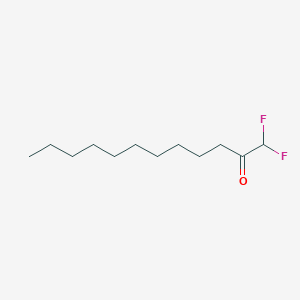

1,1-Difluorododecan-2-one

Description

1,1-Difluorododecan-2-one is a fluorinated aliphatic ketone with a 12-carbon backbone, a ketone group at position 2, and two fluorine atoms at position 1.

Properties

CAS No. |

193202-40-3 |

|---|---|

Molecular Formula |

C12H22F2O |

Molecular Weight |

220.30 g/mol |

IUPAC Name |

1,1-difluorododecan-2-one |

InChI |

InChI=1S/C12H22F2O/c1-2-3-4-5-6-7-8-9-10-11(15)12(13)14/h12H,2-10H2,1H3 |

InChI Key |

ITPSCJUJVOCZJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1-difluorododecan-2-one can be achieved through several synthetic routes. One common method involves the fluorination of dodecan-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

1,1-Difluorododecan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1,1-difluorododecan-2-ol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Difluorododecan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.

Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1,1-difluorododecan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes.

Comparison with Similar Compounds

1-(5-Dodecanoyl-4-nonyl-1,4-dihydropyridin-3-yl)dodecan-1-one

- Structural Similarity: Shares a dodecanone backbone but differs in substituents (ketone at position 1 vs. 2) and the presence of a dihydropyridine moiety.

HCFC-141b (1-Fluoro-1,1-Dichloroethane)

- Structural Contrast : A chlorofluorocarbon (CFC) with a short ethane backbone and halogen substituents.

- Functional Differences : Used as a refrigerant or solvent, whereas 1,1-Difluorododecan-2-one’s longer chain and ketone group suggest applications in surfactants or polymer precursors. Fluorine in HCFC-141b contributes to ozone depletion, while the environmental impact of this compound remains unstudied .

Aromatic and Heterocyclic Fluorinated Ketones

2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one

- Structural Divergence : Aromatic ketone with chlorine and fluorine substituents on phenyl rings.

- Reactivity and Applications : The conjugated aromatic system enhances stability in UV light, making it suitable for photostable agrochemicals. In contrast, this compound’s aliphatic chain may prioritize flexibility in lipid-based systems .

2-(1-(Difluoromethyl)-1H-imidazol-2-yl)-1-phenylethan-1-one Hydrochloride

- Heterocyclic Influence : The imidazole ring introduces basicity and hydrogen-bonding capacity, favoring pharmaceutical applications (e.g., kinase inhibitors). This compound lacks such functional groups, limiting direct biomedical relevance but expanding utility in hydrophobic matrices .

Comparative Data Table

Research Findings and Implications

- Fluorination Effects: The -CF₂ group in this compound likely increases electronegativity at C1, polarizing the ketone group and enhancing resistance to nucleophilic attack compared to non-fluorinated dodecanones.

- Thermal Stability : Aliphatic fluorinated ketones generally exhibit higher boiling points than aromatic analogs due to increased van der Waals interactions, though data specific to this compound is needed.

- Synthetic Challenges: Introducing fluorine at C1 may require specialized fluorinating agents (e.g., DAST or Deoxo-Fluor), as seen in patented ethanone syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.